1-Bromo-3-iodo-5-nitrobenzene
Overview
Description
1-Bromo-3-iodo-5-nitrobenzene is a compound with the molecular formula C6H3BrINO2 . It is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .
Synthesis Analysis
The synthesis of this compound can be achieved through electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. A base then attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H . This structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions of this compound involve electrophilic aromatic substitution . The reaction mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 327.90 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 161 . The compound has no rotatable bonds and has a formal charge of 0 .Scientific Research Applications
Catalytic Halogenation
1-Bromo-3-iodo-5-nitrobenzene is used in the catalytic halogenation of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) utilized [Hydroxy(tosyloxy)iodo]benzene effectively as a catalyst with N-bromosuccinimide (NBS), but not with N-chlorosuccinimide (NCS), in their study on ring halogenations. This process was instrumental in preparing a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).
Anisotropic Displacement Parameters
Mroz et al. (2020) conducted a study on the anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene. They found that the experiment for the bromo compound was more challenging than theory, indicating the complexity of the compound's structure and behavior (Mroz et al., 2020).
Crystal Packing Studies
Merz (2003) examined the crystal packing of 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. Their research demonstrated that these compounds are formed by planar molecules linked by specific intermolecular interactions, highlighting their potential in material science applications (Merz, 2003).
Photoinduced Substitution Reactions
Latterini et al. (2001) investigated the photoinduced substitution reactions in halothiophenes and nitro-derivatives, including 2-bromo-5-cyanothiophene and 4-iodo-nitrobenzene. Their research provided insights into the behavior of these compounds under light, which is crucial for understanding their reactivity in photochemical applications (Latterini et al., 2001).
Electron Paramagnetic Resonance Studies
Kitagawa et al. (1963) reported on the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including o-bromonitrobenzene. Their study contributed to the understanding of the electronic properties of these compounds, essential for applications in electrochemistry and spectroscopy (Kitagawa et al., 1963).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-iodo-5-nitrobenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in six p orbitals above and below the plane of the ring .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The compound can further react by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .
Properties
IUPAC Name |
1-bromo-3-iodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGBDKCMRQYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670340 | |
Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861601-15-2 | |
Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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